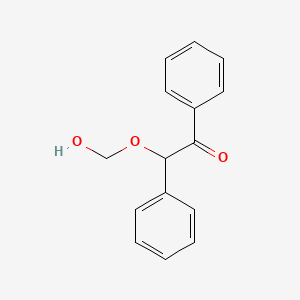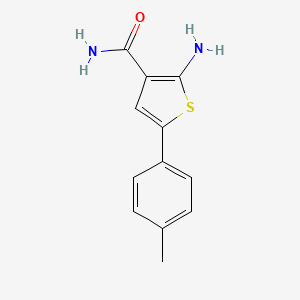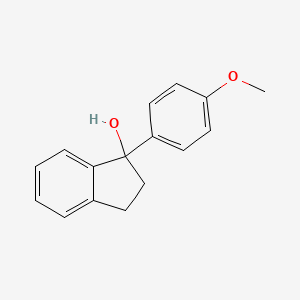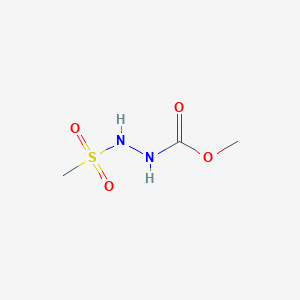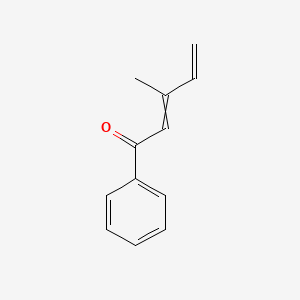
2,4,6-Trinitrophenol--5,6-dihydroisoquinoline (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitrophenol–5,6-dihydroisoquinoline involves the nitration of phenol to produce 2,4,6-trinitrophenol, followed by a coupling reaction with 5,6-dihydroisoquinoline. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, with reaction conditions carefully controlled to prevent over-nitration and decomposition of the product.
Industrial Production Methods
Industrial production of 2,4,6-Trinitrophenol–5,6-dihydroisoquinoline follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. Safety measures are critical due to the explosive nature of 2,4,6-trinitrophenol.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trinitrophenol–5,6-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The nitro groups in 2,4,6-trinitrophenol can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of 2,4,6-trinitrophenol.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles such as halogens or sulfonic acid groups.
Major Products Formed
Oxidation: Formation of dinitrophenol or other oxidized derivatives.
Reduction: Formation of 2,4,6-triaminophenol.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
2,4,6-Trinitrophenol–5,6-dihydroisoquinoline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trinitrophenol–5,6-dihydroisoquinoline involves interactions with various molecular targets and pathways. The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The 5,6-dihydroisoquinoline moiety can interact with biological receptors, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another nitroaromatic compound known for its explosive properties.
2,4-Dinitrophenol: A related compound with two nitro groups, used as a pesticide and in biochemical research.
Isoquinoline: A parent compound of 5,6-dihydroisoquinoline, used in the synthesis of various alkaloids and pharmaceuticals.
Uniqueness
2,4,6-Trinitrophenol–5,6-dihydroisoquinoline is unique due to the combination of the explosive properties of 2,4,6-trinitrophenol and the biological activity of 5,6-dihydroisoquinoline. This dual functionality makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
60499-00-5 |
|---|---|
Molecular Formula |
C15H12N4O7 |
Molecular Weight |
360.28 g/mol |
IUPAC Name |
5,6-dihydroisoquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H9N.C6H3N3O7/c1-2-4-9-7-10-6-5-8(9)3-1;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2,4-7H,1,3H2;1-2,10H |
InChI Key |
BIDQYSMJYFLLFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C1)C=NC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


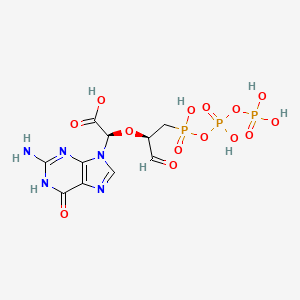
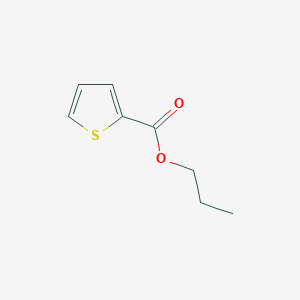
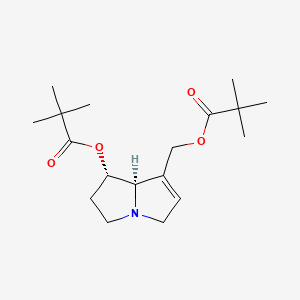
![1-Butanone, 4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-phenyl-](/img/structure/B14612707.png)

methanone](/img/structure/B14612718.png)
